![molecular formula C12H13NO2 B2737440 2-(1H-Indol-3-yl)ethyl acetate CAS No. 13137-14-9](/img/structure/B2737440.png)
2-(1H-Indol-3-yl)ethyl acetate
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Overview
Description
“2-(1H-Indol-3-yl)ethyl acetate” is a chemical compound with the linear formula C12H13NO2 . It is also known as Ethyl 2-(1H-indol-3-yl)acetate . It is related to Macimorelin acetate, a synthetic growth hormone secretagogue receptor agonist .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their biological and pharmaceutical applications . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . Another method involves a palladium-catalyzed reaction .Molecular Structure Analysis
The molecular structure of “2-(1H-Indol-3-yl)ethyl acetate” can be represented by the InChI code: 1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which has led to interest in synthesizing a variety of indole derivatives . The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-Indol-3-yl)ethyl acetate” include a molecular weight of 203.24 . It is a solid at room temperature .Scientific Research Applications
Antibacterial and Anti-enzymatic Potentials
- Synthesis and Biological Properties : Research has shown that derivatives of 2-(1H-Indol-3-yl)ethyl acetate exhibit antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Some compounds, such as 7a-d, demonstrated antibacterial activities comparable to the standard antibiotic Ciprofloxacin. Additionally, these derivatives displayed moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase (BChE), with certain compounds showing better inhibition. They also demonstrated excellent anti-enzymatic potentials against Lipoxygenase (LOX), suggesting potential therapeutic applications in treating inflammatory ailments (Rubab et al., 2017).
Antimicrobial Activity
- Antimicrobial Derivatives : A study on the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides revealed that these compounds have been screened for antimicrobial activity, indicating their potential use in antimicrobial treatments (Prasad, 2017).
Synthesis of Novel Compounds
- Novel Compounds Synthesis : Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a series of novel compounds, were synthesized from reactions involving 2-(1H-Indol-3-yl)ethyl acetate. These compounds were confirmed using various spectroscopic techniques, contributing to the development of new chemical entities (Nassiri & Milani, 2020).
Applications in Chemical Synthesis
- Chemical Synthesis Applications : Research into the regioselective addition of aromatic amines at the exocyclic C=C bond of 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters has demonstrated the utility of 2-(1H-Indol-3-yl)ethyl acetate derivatives in facilitating chemical transformations. This shows their role in synthesizing more complex chemical structures (Koz’minykh et al., 2006).
Potential for COX-2 Inhibition
- Cyclooxygenase-2 (COX-2) Inhibitors : Novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides were synthesized and tested for their COX-2 inhibition properties, showing moderate to good selective inhibition. This suggests potential pharmaceutical applications in reducing side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).
Anticancer Potential
- Anticancer Properties : Chalcones derived from N-ethyl-3-acetylindole were studied for their antiproliferative activity. These chalcones, structurally related to 2-(1H-Indol-3-yl)ethyl acetate, demonstrated anticancer potential, hinting at their possible application in cancer treatment (Badria et al., 2019).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 2-(1H-indol-3-yl)acetate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
The future directions in the research of indole derivatives like “2-(1H-Indol-3-yl)ethyl acetate” could involve exploring their diverse biological activities and potential therapeutic applications . The synthesis of heterocyclic compounds encompassing multiple functionalities and their biological screening is a strategy for pharmacological evaluation of future drug candidates .
properties
IUPAC Name |
2-(1H-indol-3-yl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)15-7-6-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWBLROQFPLJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-yl)ethyl acetate |
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